molecular formula C13H13N B1294852 3-Methyl-4-phenylaniline CAS No. 63019-97-6

3-Methyl-4-phenylaniline

Cat. No. B1294852
CAS RN: 63019-97-6
M. Wt: 183.25 g/mol
InChI Key: MHXYCLFSHMBXSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-4-phenylaniline involves a two-step approach. The starting materials 3-acetyl-4-hydroxy-1-methylquinolin-2 (1 H )-one and 3-acetyl-4-hydroxy-1-phenylquinolin-2 (1 H )-one are prepared from literature method .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-phenylaniline is represented by the formula C13H13N . More details about its structure can be found on the product page.


Physical And Chemical Properties Analysis

3-Methyl-4-phenylaniline has a molecular weight of 183.25 . It is a liquid at room temperature and has a melting point of 125-127 degrees Celsius .

Scientific Research Applications

  • Catalytic C-N Cross Coupling Reactions : Tseng et al. (2014) describe the isolation of a complex from a catalytic C-N cross coupling reaction system, which showed effectiveness in producing 4-methyl-N,N-diphenylaniline, demonstrating the role of 3-Methyl-4-phenylaniline derivatives in such reactions (Tseng et al., 2014).

  • Synthesis Methods of Derivatives : Xu Xiao-liang (2012) summarized the synthetic methods of 4-methoxy-2-methyl-N-phenylaniline, a derivative of 3-Methyl-4-phenylaniline, focusing on recent advancements and providing a basis for further research and industrialization (Xu Xiao-liang, 2012).

  • Use in Organic Synthesis : Templ and Schnürch (2022) utilized phenyl trimethylammonium iodide, related to 3-Methyl-4-phenylaniline, as a methylating agent for aryl ketones. This method offers a safer, more efficient alternative to traditional methods in organic synthesis (Templ & Schnürch, 2022).

  • Molecular Structure Analysis : Jia Yinxia et al. (2012) studied the solubility of 3-methoxy-N-phenylaniline in various organic solvents, providing insights into its physical properties and applications in chemical processes (Jia Yinxia et al., 2012).

  • Electrochromic Properties : Hacioglu et al. (2014) synthesized benzotriazole and triphenylamine-based copolymers containing derivatives of 3-Methyl-4-phenylaniline, demonstrating their potential in electrochromic devices due to their unique electrochemical properties (Hacioglu et al., 2014).

  • N-Methylation of Amides and Indoles : In another study by Templ et al. (2022), phenyl trimethylammonium iodide was used for the monoselective N-methylation of amides, indoles, and related structures, showing the role of 3-Methyl-4-phenylaniline derivatives in synthesizing bioactive compounds (Templ et al., 2022).

  • DNA Binding and Biological Activity : Brodie et al. (2004) investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, related to 3-Methyl-4-phenylaniline, and their interaction with DNA, highlighting their potential in biological applications (Brodie et al., 2004).

Safety And Hazards

3-Methyl-4-phenylaniline is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 should be taken while handling this compound .

properties

IUPAC Name

3-methyl-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYCLFSHMBXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978917
Record name 2-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-phenylaniline

CAS RN

63019-97-6
Record name 2-Methyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63019-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-4-nitro-1-phenylbenzene (12.7 gm, 60 mmol) was dissolved in ethanol (260 mL) and hydrogenated over 10% palladium on charcoal (1.27gm) at 3 bar and 20° C. for 2 h. The mixture was filtered through Arbocel filter aid, washing with ethyl acetate. The filtrate was concentrated under reduced pressure to give 4-amino-2-methyl-1-phenylbenzene (10.49 gm, 95%) as a pinkish brown oil.
Name
2-Methyl-4-nitro-1-phenylbenzene
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Song, A Zhang, H Liang, L Cui, W Li, H Si… - International Journal of …, 2016 - mdpi.com
A new analysis strategy was used to classify the carcinogenicity of aromatic amines. The physical-chemical parameters are closely related to the carcinogenicity of compounds. …
Number of citations: 8 www.mdpi.com
K Yuta, PC Jurs - Journal of Medicinal Chemistry, 1981 - ACS Publications
Studies of molecular structure-carcinogenicity relations for a set of 157 aromatic amines are reported. A com-puter-assisted approach using pattern-recognition methods was used to …
Number of citations: 75 pubs.acs.org
D O'Connell - 2008 - search.proquest.com
Endothelial lipase (EL) is the most recently discovered member of the triglyceride lipase gene family. It shares considerable sequence and, presumably, structural homology to other …
Number of citations: 0 search.proquest.com

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